4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
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Overview
Description
4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate is a complex organic compound with the molecular formula C24H21N3O5 and a molecular weight of 431.452 g/mol . This compound is known for its unique chemical structure, which includes a methoxyaniline group, an oxoacetyl group, and a carbohydrazonoyl group attached to a phenyl ring, which is further connected to a 2-methylbenzoate moiety.
Preparation Methods
The synthesis of 4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 4-methoxyaniline, which is then reacted with oxoacetyl chloride to form the oxoacetyl derivative. This intermediate is further reacted with carbohydrazide to form the carbohydrazonoyl derivative. Finally, this compound is esterified with 2-methylbenzoic acid to yield the target compound .
Chemical Reactions Analysis
4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate can be compared with other similar compounds, such as:
- 4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- 4-(2-((2-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- 4-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
These compounds share similar structural features but differ in the substitution pattern on the aniline ring. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties .
Properties
CAS No. |
594853-24-4 |
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Molecular Formula |
C24H21N3O5 |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate |
InChI |
InChI=1S/C24H21N3O5/c1-16-5-3-4-6-21(16)24(30)32-20-11-7-17(8-12-20)15-25-27-23(29)22(28)26-18-9-13-19(31-2)14-10-18/h3-15H,1-2H3,(H,26,28)(H,27,29)/b25-15+ |
InChI Key |
WFQHJKPOFSRFOQ-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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